N~1~-cyclohexyl-N~2~-[(2-methoxy-5-methylphenyl)sulfonyl]-N~2~-methylglycinamide
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Description
The compound is an amide, which is a type of organic compound that includes a carbonyl group (C=O) attached to a nitrogen atom. Amides are common in a variety of biological and industrial contexts, including proteins and polymers .
Molecular Structure Analysis
The molecule contains a cyclohexyl group, a sulfonyl group, and a methylglycinamide group. The cyclohexyl group is a six-membered carbon ring, the sulfonyl group is a sulfur atom double-bonded to two oxygen atoms and single-bonded to another carbon atom, and the methylglycinamide group contains a nitrogen atom bonded to two hydrogen atoms and a methyl group .Chemical Reactions Analysis
Amides can participate in a variety of chemical reactions. For example, they can be hydrolyzed to produce carboxylic acids and amines. They can also undergo reactions with Grignard reagents or organolithium compounds .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of the amide group might increase the compound’s polarity, affecting its solubility in different solvents. The cyclohexyl group could influence the compound’s conformational stability .Mechanism of Action
Future Directions
Properties
IUPAC Name |
N-cyclohexyl-2-[(2-methoxy-5-methylphenyl)sulfonyl-methylamino]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O4S/c1-13-9-10-15(23-3)16(11-13)24(21,22)19(2)12-17(20)18-14-7-5-4-6-8-14/h9-11,14H,4-8,12H2,1-3H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCVJXOUNTRJNCI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)S(=O)(=O)N(C)CC(=O)NC2CCCCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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